N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound features a fused isothiazolo[4,5-d]pyrimidin core with a 7-oxo group and a pyridin-4-yl substituent at position 2. The acetamide moiety is linked via a methylene group to the 6-position of the heterocycle, with the amide nitrogen bearing a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-12-3-4-13(2)15(9-12)23-16(26)10-25-11-22-18-17(14-5-7-21-8-6-14)24-28-19(18)20(25)27/h3-9,11H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMAZJQUEQSGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, with the CAS number 1251590-11-0, is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : CHNOS
- Molecular Weight : 391.4 g/mol
- Structure : The compound features a dimethylphenyl group and a fused isothiazolo-pyrimidine moiety which are crucial for its biological activity.
Preliminary studies suggest that this compound may interact with various biological targets:
- Calcium Ion Channels : The compound has been reported to modulate calcium ion channels, which play a critical role in muscle contraction and neurotransmitter release. This modulation can be beneficial in treating conditions such as cardiac arrhythmias and certain neurological disorders.
- Protein Interactions : Interaction studies indicate that this compound may bind to proteins involved in calcium signaling pathways. Techniques such as molecular docking have been employed to elucidate these interactions.
Antioxidant and Anti-inflammatory Effects
The presence of the pyridine and isothiazole moieties hints at possible antioxidant and anti-inflammatory activities. Compounds with similar structures have been shown to exhibit these properties through various mechanisms, including the scavenging of free radicals and modulation of inflammatory pathways .
In Vitro Studies
In vitro assays have been utilized to assess the biological activity of related compounds. For example:
- Antimicrobial Assays : Compounds structurally related to this compound have demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
In Silico Studies
In silico studies using tools like Molinspiration and PreADMET have predicted favorable pharmacokinetic properties for compounds in this class, indicating good absorption and bioavailability profiles. These studies are essential for guiding further experimental validations .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,5-dimethylphenyl)-2-(7-oxo-pyrido[4,5-d]pyrimidin)acetamide | Similar phenyl group; lacks isothiazole ring | Potential anti-cancer activity |
| N-(2-amino-3-nitrophenyl)-2,6-difluorobenzamide | Contains nitro and fluorine substituents | Anticancer properties |
| N-(4-{[2-(2-Amino-4-Oxo)]}-pyrrolo[2,3-D]pyrimidin)acetamide | Contains pyrrolo-pyrimidine structure | Antiviral activity |
Comparison with Similar Compounds
Structural Features
The target compound’s distinguishing structural elements are compared below with analogs from literature:
Table 1: Structural Comparison
Key Observations :
- The isothiazolo-pyrimidin core in the target compound is distinct from the pyrido-thieno-pyrimidin (Compound 24) and pyrimido-pyrimidin (Compound 11f) systems, which may influence electronic properties and binding interactions.
- Pesticidal chloroacetamides () share an acetamide backbone but lack heterocyclic complexity, highlighting the role of fused rings in pharmaceutical applications .
Physicochemical Properties
Limited data for the target compound necessitates inferences from analogs:
Table 2: Physicochemical Properties
- The target’s pyridin-4-yl group may enhance solubility compared to phenylamino substituents in Compound 23.
- Chloroacetamides () exhibit lower polarity due to non-heterocyclic structures, favoring pesticidal activity .
Q & A
Q. What synthetic methodologies are effective for synthesizing this compound, and how can reaction conditions be optimized?
A robust synthesis requires multi-step organic reactions, including cyclization and functional group coupling. For example, pyrimidine core formation may involve condensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. Acetamide side-chain introduction can be achieved via nucleophilic acyl substitution using activated esters or coupling agents like DCC/DMAP. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalytic systems (e.g., Pd catalysts for cross-coupling steps). Monitoring by TLC or HPLC ensures intermediate purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bends (~3100 cm⁻¹) .
- NMR : Use - and -NMR to verify substituent integration (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in structurally related pyrimidine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target enzymes, and what validation methods are recommended?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with kinases or proteases. Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic contacts with the isothiazolo-pyrimidine core. Validate predictions using:
- Surface plasmon resonance (SPR) for kinetic binding analysis.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. What strategies resolve contradictions in biological activity data across different assays?
Q. How can isotopic labeling (e.g., 13C^{13} \text{C}13C, 15N^{15} \text{N}15N) track metabolic pathways in vitro?
Incorporate labeled isotopes during synthesis. Use LC-MS/MS to trace metabolites in hepatocyte incubations. For example, -acetamide can elucidate hydrolysis pathways .
Methodological Design Questions
Q. What in vitro assays are optimal for evaluating kinase inhibition potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
